- Conversion of aldoximes into nitriles and amides under mild conditions, Organic & Biomolecular Chemistry, 2013, 11(15), 2466-2472
Cas no 91419-52-2 (tert-butyl 4-cyanopiperidine-1-carboxylate)
Tert-butyl 4-cyanopiperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for multi-step syntheses. The cyano group at the 4-position offers a reactive handle for further functionalization, enabling transformations into amines, carboxylic acids, or heterocycles. Its high purity and well-defined structure ensure reproducibility in complex reactions. This compound is commonly employed in the preparation of piperidine-based scaffolds, which are prevalent in bioactive molecules. Its compatibility with a range of reaction conditions underscores its utility in medicinal chemistry and drug discovery.
91419-52-2 structure
Product Name:tert-butyl 4-cyanopiperidine-1-carboxylate
CAS No:91419-52-2
MF:C11H18N2O2
MW:210.272822856903
MDL:MFCD01861223
CID:61512
PubChem ID:253659839
Update Time:2025-06-07
tert-butyl 4-cyanopiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-Boc-4-Cyanopiperidine
- N-BOC-4-CYANO-PIPERIDINE
- TERT-BUTYL 4-CYANOPIPERIDINE-1-CARBOXYLATE
- 1-N-BOC-4-CYANO-PIPERIDINE
- 1-N-BOC-PIPERIDINE-4-CARBONITRILE
- 4-CYANO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 4-CYANOPIPERIDINE, N-BOC PROTECTED
- 1-Piperidinecarboxylic acid, 4-cyano-, 1,1-dimethylethyl ester
- 1-tert-Butoxycarbonyl-4-cyanopiperidine
- N-Boc-piperidine-4-carbonitrile
- 1-Boc-4-cyapiperidine
- 1-N-Boc-4-cyanopiperidine
- MDL number MFCD,N-Boc-piperidine-4-carbonitrile
- N-BOC-4-cyanopiperidine
- tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate
- 1,1-Dimethylethyl 4-cyano-1-piperidinecarboxylate
- 4-Cyano-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- 1-Boc-4-piperidinecarbonitrile
- 1-tert-Butoxycarbonyl-4-piperidinecarbonitrile
- tert-Butyl 4-Cyano-1-piperidinecarboxylate
- 4-Cyano-1-piperidinecarboxylic Acid tert-Butyl Ester
- 4-CYANO-1-PIPERIDINE
- 1-(tert-Butoxycarbonyl)-4-cyanopiperidine
- 1-(tert-Butoxycarbonyl)piperidine-4-carbonitrile
- 4-Cyanopiperidine-1-carboxylic acid tert-butyl ester
- N-tert-Butoxycarbonyl-4-cyanopiperidine
- N-tert-Butoxycarbonyl-4-piperidinecarbonitrile
- DB-013820
- AC-1039
- PB12957
- BCP22787
- N-Boc 4-cyanopiperidine
- SCHEMBL311155
- 1-tert-butyloxycarbonyl-4-cyanopiperidine
- N-Boc-4-cyanopiperidine;1-Boc-4-cyanopiperidine
- J-524698
- 1-N-Boc-4-Cyano Piperidine
- F1915-8765
- AKOS005137876
- B66757
- 91419-52-2
- 4-Cyanopiperidine-1-carboxylic acid t-butyl ester
- ZX6CEW6MVB
- AS-5646
- Z409418784
- DTXSID10363890
- CS-D0644
- 1-(t-Butoxycarbonyl)-4-cyanopiperidine
- BCP9000046
- 4-cyanopiperidin-1-carboxylic acid tert-butyl ester
- 4-cyano-1-t-butoxycarbonylpiperidine
- 1-BOC-4-cyano-piperidine
- EN300-40306
- MFCD01861223
- B3962
- 4-cyano-1-boc piperidine
- SY002521
- UQADQTBQNVARAP-UHFFFAOYSA-N
- N-Boc-piperidine-4-carbonitrile, 97%
- tert-butyl 4-cyanopiperidine-1-carboxylate
-
- MDL: MFCD01861223
- Inchi: 1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-7H2,1-3H3
- InChI Key: UQADQTBQNVARAP-UHFFFAOYSA-N
- SMILES: N#CC1CCN(C(OC(C)(C)C)=O)CC1
Computed Properties
- Exact Mass: 210.13700
- Monoisotopic Mass: 210.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.3
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.07
- Melting Point: 60.0 to 64.0 deg-C
- Boiling Point: 325.3±35.0 °C at 760 mmHg
- Flash Point: 150.5℃
- Refractive Index: 1.488
- PSA: 53.33000
- LogP: 2.09498
- Solubility: Not determined
tert-butyl 4-cyanopiperidine-1-carboxylate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H302,H319,H400
- Warning Statement: P273,P305+P351+P338
- Hazardous Material transportation number:3439
- WGK Germany:3
- Hazard Category Code: 22-36-50
- Safety Instruction: S36-S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
- Packing Group:III
- Safety Term:6.1
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:0-10°C
tert-butyl 4-cyanopiperidine-1-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl 4-cyanopiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 696447-1G |
tert-butyl 4-cyanopiperidine-1-carboxylate |
91419-52-2 | 1g |
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| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | YT0014-250g |
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| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007152-1g |
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tert-butyl 4-cyanopiperidine-1-carboxylate Production Method
Production Method 1
Reaction Conditions
1.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Acetonitrile-d3 ; 16 h, 60 °C
Reference
Production Method 2
Reaction Conditions
1.1 Solvents: 1,4-Dioxane ; 0 °C; overnight, rt
Reference
- Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19, Journal of Medicinal Chemistry, 2016, 59(3), 1078-1101
Production Method 3
Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide , 4-(Dimethylamino)pyridine Catalysts: Zinc , Nickel chloride hexahydrate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ; 10 h, 100 °C
Reference
- Nickel-Catalyzed Cyanation of Unactivated Alkyl Sulfonates with Zn(CN)2, Organic Letters, 2020, 22(20), 7842-7847
Production Method 4
Reaction Conditions
1.1 Reagents: Sodium carbonate , Oxygen Catalysts: Cuprous iodide , Gold trichloride ; 0.1 MPa, rt; 24 h, 0.4 MPa, rt
Reference
- Sustainable Route Toward N-Boc Amines: AuCl3/CuI-Catalyzed N-tert-butyloxycarbonylation of Amines at Room Temperature, ChemSusChem, 2022, 15(4),
Production Method 5
Reaction Conditions
1.1 Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: Dimethylformamide ; 18 h, 30 - 35 °C
Reference
- Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts, Journal of Organic Chemistry, 2016, 81(16), 7308-7313
Production Method 6
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid , 1-(Acetyloxy)-1,2-benziodoxol-3(1H)-one Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Dichloromethane , Water ; 24 h, rt
Reference
- Deboronative cyanation of potassium alkyltrifluoroborates via photoredox catalysis, Chemical Communications (Cambridge, 2016, 52(41), 6793-6796
Production Method 7
Reaction Conditions
1.1 Reagents: Ammonium bicarbonate , Di-tert-butyl dicarbonate Catalysts: Pyridine Solvents: 1,4-Dioxane ; 23 h, 20 °C
1.2 Reagents: Water
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C
1.4 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 min, 0 °C; 0 °C → 23 °C; 5 h, 23 °C
1.5 Reagents: Water
1.2 Reagents: Water
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C
1.4 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 min, 0 °C; 0 °C → 23 °C; 5 h, 23 °C
1.5 Reagents: Water
Reference
- Palladium-Catalyzed α,β-Dehydrogenation of Esters and Nitriles, Journal of the American Chemical Society, 2015, 137(18), 5875-5878
Production Method 8
Reaction Conditions
1.1 Catalysts: Riboflavin, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile ; 10 min, rt; 12 h, rt
1.2 Reagents: Triethylamine , Sodium hydroxide Solvents: Water ; 15 min, rt
1.3 Solvents: Ethyl acetate ; 15 min, rt
1.2 Reagents: Triethylamine , Sodium hydroxide Solvents: Water ; 15 min, rt
1.3 Solvents: Ethyl acetate ; 15 min, rt
Reference
- Decarboxylative Cyanation of Aliphatic Carboxylic Acids via Visible-Light Flavin Photocatalysis, Organic Letters, 2019, 21(5), 1368-1373
Production Method 9
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 12 h, 25 °C
Reference
- Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice, ARKIVOC (Gainesville, 2019, (3), 1-18
Production Method 10
Reaction Conditions
1.1 Reagents: Triethylamine , Ethanaminium, N-(difluoro-λ4-sulfanylidene)-N-ethyl-, tetrafluoroborate(1-) (1:1… Solvents: Ethyl acetate ; 2 min, rt; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
Reference
- Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E, Synthesis, 2015, 47(23), 3758-3766
Production Method 11
Reaction Conditions
1.1 Reagents: Triethylamine , Ethanaminium, N-(difluoro-λ4-sulfanylidene)-N-ethyl-, tetrafluoroborate(1-) (1:1… Solvents: Ethyl acetate ; 2 min, rt; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
Reference
- Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E, Synthesis, 2015, 47(23), 3758-3766
Production Method 12
Reaction Conditions
1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; 0 °C
Reference
- Synthesis of 7-(4-piperidyl)[1,6]naphthyridin-5-one and 3-(4-piperidyl)isoquinolin-1-one, Chemistry of Heterocyclic Compounds (New York, 2009, 45(12), 1503-1507
Production Method 13
Reaction Conditions
1.1 Reagents: Potassium carbonate , Diphenyliodonium hexafluorophosphate Catalysts: Cuprous iodide , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethyl sulfoxide ; 2 min; 2 h, rt
Reference
- The Merger of Aryl Radical-Mediated Halogen-Atom Transfer (XAT) and Copper Catalysis for the Modular Cross-Coupling-Type Functionalization of Alkyl Iodides, ACS Catalysis, 2023, 13(7), 4985-4991
Production Method 14
Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Dimethyl sulfoxide Solvents: Dimethyl sulfoxide ; 1 - 2 h, 70 °C
Reference
- A practical and cost-efficient, one-pot conversion of aldehydes into nitriles mediated by "activated DMSO", Synlett, 2011, (15), 2223-2227
Production Method 15
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide , 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-amino-, iodide, hydriodide (1:1:1) Solvents: Tetrahydrofuran ; 5 min, rt
1.2 5 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 5 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Momentary click nitrile synthesis enabled by an aminoazanium reagent, Organic Chemistry Frontiers, 2022, 9(13), 3420-3427
Production Method 16
Reaction Conditions
1.1 Catalysts: Cuprous iodide Solvents: Acetonitrile ; 24 h, rt
Reference
- Photoinduced, Copper-Catalyzed Carbon-Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature, Journal of the American Chemical Society, 2015, 137(43), 13902-13907
Production Method 17
Reaction Conditions
1.1 Catalysts: Cuprous iodide Solvents: Acetonitrile ; 24 h, rt
Reference
- Photoinduced, Copper-Catalyzed Carbon-Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature, Journal of the American Chemical Society, 2015, 137(43), 13902-13907
Production Method 18
Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane
1.2 Reagents: Trifluoroacetic anhydride
1.2 Reagents: Trifluoroacetic anhydride
Reference
- Studies on new platelet aggregation inhibitors 1. Synthesis of 7-nitro-3,4-dihydroquinolin-2(1H)-one derivatives, Chemical & Pharmaceutical Bulletin, 2001, 49(7), 822-829
Production Method 19
Reaction Conditions
1.1 Reagents: Diethylzinc , Zinc bromide Catalysts: Nickel dichloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide , Hexane ; 30 min, rt
1.2 16 h, 80 °C
1.2 16 h, 80 °C
Reference
- Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines, Organic Letters, 2021, 23(16), 6242-6245
tert-butyl 4-cyanopiperidine-1-carboxylate Raw materials
- 2-methylpropyl chloroformate
- Di-tert-butyl dicarbonate
- piperidine-4-carboxamide
- Boc-Inp-OH
- Borate(1-),tetrafluoro-
- p-Toluenesulfonyl cyanide
- Tert-butyl 4-carbamoylpiperidine-1-carboxylate
- Cyanide
- Tert-butyl 4-chloropiperidine-1-carboxylate
- 1,1-Dimethylethyl Ester 4-(Hydroxyimino)methyl-1-piperidinecarboxylic Acid
- trimethylsilanecarbonitrile
- Piperidine-4-carbonitrile
- N-Boc-4-bromopiperidine
- Tert-butyl 4-iodopiperidine-1-carboxylate
- tert-Butyl 4-formylpiperidine-1-carboxylate
- Tetrabutylammonium bromide
- potassium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}trifluoroboranuide
tert-butyl 4-cyanopiperidine-1-carboxylate Preparation Products
tert-butyl 4-cyanopiperidine-1-carboxylate Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:91419-52-2)tert-butyl 4-cyanopiperidine-1-carboxylate
Order Number:A904685
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:18
Price ($):211.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:91419-52-2)N-BOC-4-氰基哌啶
Order Number:LE1690264
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:33
Price ($):discuss personally
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tert-butyl 4-cyanopiperidine-1-carboxylate Related Literature
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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